3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-1-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one
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Overview
Description
4,6-diamino-1,3,5-triazin-2(1H)-one , has the chemical formula C₃H₅N₅O . It features a unique structure with a triazine ring and multiple functional groups, making it intriguing for various applications .
Preparation Methods
Synthetic Routes::
Ammeline Synthesis: One common method involves the reaction of with to form . Subsequent treatment with leads to the formation of our target compound.
Hydroxymaltol Rearrangement: Another approach starts with hydroxymaltol , which undergoes ketone rearrangement to yield the desired compound.
- Industrial production methods typically involve large-scale synthesis using the above routes. Precise conditions and catalysts vary based on the specific process.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions due to its amino groups.
Substitution: Reacts with electrophiles (e.g., alkyl halides) to form substituted derivatives.
Reduction: Reduction of the triazine ring can lead to various products.
Hydrazine: Used for the conversion of ammeline to the target compound.
Acidic Conditions: Required for rearrangement reactions.
- The primary product is the compound itself, but derivatives with modified functional groups are also possible.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial properties).
Medicine: Research on its pharmacological effects and potential drug development.
Industry: Applications in polymer stabilization and UV light absorption[,].
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of triazine, benzimidazole, and pyrrolidine moieties sets it apart.
Similar Compounds: Related compounds include , , and other triazine derivatives.
Properties
Molecular Formula |
C21H26N6O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-[3-[2-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-1-yl]-3-oxopropyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C21H26N6O3/c1-13(2)12-27-16-7-4-3-6-14(16)22-19(27)17-8-5-11-26(17)18(28)10-9-15-20(29)23-21(30)25-24-15/h3-4,6-7,13,17H,5,8-12H2,1-2H3,(H2,23,25,29,30) |
InChI Key |
NOZBLDRCIXGNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CCCN3C(=O)CCC4=NNC(=O)NC4=O |
Origin of Product |
United States |
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